molecular formula C17H12ClN3O3S B2986185 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 895838-72-9

2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2986185
CAS No.: 895838-72-9
M. Wt: 373.81
InChI Key: KJFACSPVSXXKMZ-UHFFFAOYSA-N
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Description

2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a complex structure with multiple functional groups, including a chloro-substituted oxobenzoxazole and a methyl-substituted benzothiazole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzoxazole Ring: Starting from a suitable precursor such as 5-chloro-2-aminobenzoic acid, the benzoxazole ring can be formed through a cyclization reaction with an appropriate reagent like phosgene or a similar carbonylating agent.

    Formation of the Benzothiazole Ring: The benzothiazole moiety can be synthesized from 2-aminothiophenol and a suitable aldehyde or ketone, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzoxazole and benzothiazole intermediates through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the benzoxazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the nitro or carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and oxo groups may facilitate binding to active sites, while the benzothiazole moiety could interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide: Similar structure but with a phenyl group instead of the benzothiazole moiety.

    2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methylphenyl)acetamide: Similar structure with a methyl-substituted phenyl group.

Uniqueness

The presence of both the benzoxazole and benzothiazole rings in 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide makes it unique compared to other compounds. This dual-ring system may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c1-9-2-4-11-14(6-9)25-16(19-11)20-15(22)8-21-12-7-10(18)3-5-13(12)24-17(21)23/h2-7H,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFACSPVSXXKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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